![molecular formula C17H16N4O4 B2996938 4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034275-29-9](/img/structure/B2996938.png)
4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidiabetic Activity
4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives have been synthesized and evaluated for their potential in antidiabetic applications. For instance, a study described the synthesis of dihydropyrimidine derivatives, a class to which this compound belongs, and their evaluation for antidiabetic activity using α-amylase inhibition assays, indicating potential utility in diabetes management (Lalpara et al., 2021).
Nematocidal Activity
Compounds structurally related to 4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have been shown to possess significant nematocidal activities. A study synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and found that certain derivatives demonstrated effective nematocidal activity against Bursaphelenchus xylophilus, a harmful nematode species (Liu et al., 2022).
Anticancer Properties
Several studies have explored the anticancer potential of compounds within the same chemical family. For example, the synthesis and evaluation of 1,3,4-oxadiazole derivatives, similar in structure to the compound , revealed their potential in anticancer applications. These compounds were evaluated for their efficacy against various cancer cell lines, showing promising results (Salahuddin et al., 2014).
Anti-Inflammatory and Analgesic Applications
Compounds analogous to 4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have been investigated for their anti-inflammatory and analgesic properties. For instance, a study synthesized new benzodifuranyl and 1,3,5-triazines derivatives, highlighting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Glucokinase Activation
Research on compounds structurally related to 4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has indicated their potential as glucokinase activators. This is relevant for treating type 2 diabetes mellitus, as glucokinase plays a vital role in glucose metabolism (Park et al., 2014).
Alzheimer's Disease Treatment
Compounds with structural similarities to the discussed compound have been evaluated for their therapeutic potential in Alzheimer's disease. For example, a study on 5-aroylindolyl-substituted hydroxamic acids revealed that they can inhibit histone deacetylase 6, potentially ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).
Propriétés
IUPAC Name |
4-methoxy-2-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-8-11(24-2)5-6-12(10)16(22)19-9-14-20-15(21-25-14)13-4-3-7-18-17(13)23/h3-8H,9H2,1-2H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPCDIGGRRQTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.